molecular formula C9H18N2OS2 B12999943 1-(2,2-Dimethylthietan-3-yl)-3-(2-methoxyethyl)thiourea

1-(2,2-Dimethylthietan-3-yl)-3-(2-methoxyethyl)thiourea

Cat. No.: B12999943
M. Wt: 234.4 g/mol
InChI Key: LDQOWYSMOKMWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethylthietan-3-yl)-3-(2-methoxyethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a thietan ring and a methoxyethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylthietan-3-yl)-3-(2-methoxyethyl)thiourea typically involves the reaction of 2,2-dimethylthietan-3-amine with 2-methoxyethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylthietan-3-yl)-3-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylthietan-3-yl)-3-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Dimethylthietan-3-yl)-3-phenylthiourea
  • 1-(2,2-Dimethylthietan-3-yl)-3-(2-hydroxyethyl)thiourea
  • 1-(2,2-Dimethylthietan-3-yl)-3-(2-chloroethyl)thiourea

Uniqueness

1-(2,2-Dimethylthietan-3-yl)-3-(2-methoxyethyl)thiourea is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H18N2OS2

Molecular Weight

234.4 g/mol

IUPAC Name

1-(2,2-dimethylthietan-3-yl)-3-(2-methoxyethyl)thiourea

InChI

InChI=1S/C9H18N2OS2/c1-9(2)7(6-14-9)11-8(13)10-4-5-12-3/h7H,4-6H2,1-3H3,(H2,10,11,13)

InChI Key

LDQOWYSMOKMWCC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC(=S)NCCOC)C

Origin of Product

United States

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